molecular formula C6H13N3O2S B14075388 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol

Cat. No.: B14075388
M. Wt: 191.25 g/mol
InChI Key: ONJQWFIXNAIPJB-UHFFFAOYSA-N
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Description

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol is an organic compound with the molecular formula C6H13N3O3S. It is characterized by the presence of an azido group (-N3) and a thiol group (-SH), making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol typically involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for the reduction of the azido group.

    Substitution: Sodium azide (NaN3) is commonly used for nucleophilic substitution reactions involving the azido group.

Major Products Formed

    Oxidation: Disulfides are formed from the oxidation of the thiol group.

    Reduction: Amines are formed from the reduction of the azido group.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Azidoethoxy)ethoxy)ethanol
  • 2-(2-(2-Chloroethoxy)ethoxy)ethanol
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanol

Uniqueness

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol is unique due to the presence of both azido and thiol groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in applications requiring bioconjugation and redox reactions .

Properties

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanethiol

InChI

InChI=1S/C6H13N3O2S/c7-9-8-1-2-10-3-4-11-5-6-12/h12H,1-6H2

InChI Key

ONJQWFIXNAIPJB-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCS)N=[N+]=[N-]

Origin of Product

United States

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